Cas no 1219088-40-0 (2-(4-chloro-2,5-difluorophenyl)acetonitrile)

2-(4-Chloro-2,5-difluorophenyl)acetonitrile is a fluorinated aromatic nitrile compound with significant utility in organic synthesis and pharmaceutical intermediates. Its key structural features—a chloro and difluoro substitution pattern on the phenyl ring—enhance its reactivity and selectivity in nucleophilic substitution and cross-coupling reactions. The acetonitrile moiety provides a versatile handle for further functionalization, making it valuable in constructing complex molecular frameworks. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined reactivity profile makes it particularly useful in the development of agrochemicals, pharmaceuticals, and specialty chemicals requiring precise halogenated intermediates.
2-(4-chloro-2,5-difluorophenyl)acetonitrile structure
1219088-40-0 structure
商品名:2-(4-chloro-2,5-difluorophenyl)acetonitrile
CAS番号:1219088-40-0
MF:C8H4ClF2N
メガワット:187.573867797852
CID:6339043
PubChem ID:84770565

2-(4-chloro-2,5-difluorophenyl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(4-chloro-2,5-difluorophenyl)acetonitrile
    • EN300-1984204
    • 4-Chloro-2,5-difluorobenzeneacetonitrile
    • 1219088-40-0
    • DTXSID301277114
    • インチ: 1S/C8H4ClF2N/c9-6-4-7(10)5(1-2-12)3-8(6)11/h3-4H,1H2
    • InChIKey: MDTLPWZWRSFUKJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=C(CC#N)C=C1F)F

計算された属性

  • せいみつぶんしりょう: 187.0000331g/mol
  • どういたいしつりょう: 187.0000331g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 23.8Ų

2-(4-chloro-2,5-difluorophenyl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1984204-2.5g
2-(4-chloro-2,5-difluorophenyl)acetonitrile
1219088-40-0 95%
2.5g
$1370.0 2023-09-16
Enamine
EN300-1984204-0.25g
2-(4-chloro-2,5-difluorophenyl)acetonitrile
1219088-40-0 95%
0.25g
$347.0 2023-09-16
Enamine
EN300-1984204-1.0g
2-(4-chloro-2,5-difluorophenyl)acetonitrile
1219088-40-0 95%
1g
$699.0 2023-06-01
Enamine
EN300-1984204-0.5g
2-(4-chloro-2,5-difluorophenyl)acetonitrile
1219088-40-0 95%
0.5g
$546.0 2023-09-16
Enamine
EN300-1984204-5.0g
2-(4-chloro-2,5-difluorophenyl)acetonitrile
1219088-40-0 95%
5g
$2028.0 2023-06-01
Enamine
EN300-1984204-10g
2-(4-chloro-2,5-difluorophenyl)acetonitrile
1219088-40-0 95%
10g
$3007.0 2023-09-16
Aaron
AR01OZT1-100mg
Benzeneacetonitrile, 4-chloro-2,5-difluoro-
1219088-40-0 95%
100mg
$357.00 2025-02-14
Enamine
EN300-1984204-5g
2-(4-chloro-2,5-difluorophenyl)acetonitrile
1219088-40-0 95%
5g
$2028.0 2023-09-16
Aaron
AR01OZT1-500mg
Benzeneacetonitrile, 4-chloro-2,5-difluoro-
1219088-40-0 95%
500mg
$776.00 2025-02-14
1PlusChem
1P01OZKP-100mg
Benzeneacetonitrile, 4-chloro-2,5-difluoro-
1219088-40-0 95%
100mg
$350.00 2023-12-25

2-(4-chloro-2,5-difluorophenyl)acetonitrile 関連文献

2-(4-chloro-2,5-difluorophenyl)acetonitrileに関する追加情報

Professional Introduction to 2-(4-chloro-2,5-difluorophenyl)acetonitrile (CAS No. 1219088-40-0)

2-(4-chloro-2,5-difluorophenyl)acetonitrile, with the chemical formula C7H3ClF2N, is a significant compound in the field of pharmaceutical and agrochemical research. This compound is characterized by its highly functionalized aromatic ring, which includes both chloro and fluoro substituents, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of these electron-withdrawing groups enhances its reactivity and makes it a versatile building block for further chemical modifications.

The CAS number 1219088-40-0 provides a unique identifier for this compound, ensuring consistency and accuracy in its documentation and communication within the scientific community. This numbering system is crucial for cataloging and retrieving information about chemical substances, facilitating both research and industrial applications.

In recent years, the demand for specialized intermediates like 2-(4-chloro-2,5-difluorophenyl)acetonitrile has surged due to their role in developing novel therapeutic agents. The compound's unique structural features make it particularly useful in the synthesis of small molecules targeting various biological pathways. For instance, its aromatic core can be further functionalized to produce kinase inhibitors, which are increasingly important in cancer therapy.

One of the most compelling aspects of this compound is its potential in medicinal chemistry. The 4-chloro-2,5-difluorophenyl moiety is a hallmark of many pharmacologically active compounds. This substitution pattern enhances the lipophilicity and metabolic stability of the final drug candidates, making them more suitable for oral administration. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against several diseases, including neurological disorders and infectious diseases.

The fluoro substituents in the molecule play a critical role in modulating its pharmacokinetic properties. Fluorine atoms are known to improve the binding affinity of drug molecules to their targets, as well as their resistance to metabolic degradation. This has led to a surge in interest regarding fluorinated compounds in drug development. For example, fluorinated acetonitriles have been explored as key intermediates in the synthesis of antiviral agents, where their stability under various conditions is highly beneficial.

The chloro group at the para position relative to the fluoro substituents adds another layer of reactivity to the molecule. Chloro groups are commonly used in medicinal chemistry due to their ability to participate in nucleophilic substitution reactions, allowing for further derivatization. This property makes 2-(4-chloro-2,5-difluorophenyl)acetonitrile an invaluable tool for synthetic chemists seeking to develop new drug candidates.

In industrial applications, this compound is often used as a precursor in multi-step syntheses that lead to high-value pharmaceuticals. Its scalability and cost-effectiveness make it an attractive choice for large-scale production. Additionally, advancements in green chemistry have led to more sustainable methods for synthesizing this intermediate, reducing waste and energy consumption.

The role of computational chemistry in optimizing synthetic routes for 2-(4-chloro-2,5-difluorophenyl)acetonitrile cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes with greater accuracy, minimizing trial-and-error experimentation. This has accelerated the development of new synthetic strategies and improved yield optimization.

Recent breakthroughs in biocatalysis have also opened new avenues for utilizing this compound. Enzymatic methods offer a greener alternative to traditional chemical synthesis, reducing reliance on harsh reagents and high temperatures. These innovations align with global efforts to promote sustainable pharmaceutical manufacturing practices.

The future prospects for 2-(4-chloro-2,5-difluorophenyl)acetonitrile are promising, with ongoing research exploring its potential in emerging therapeutic areas. The integration of artificial intelligence (AI) into drug discovery has further enhanced its utility by enabling rapid screening of derivatives with optimized properties. AI-driven platforms can predict biological activity with remarkable precision, guiding researchers toward more effective drug candidates.

In conclusion, 2-(4-chloro-2,5-difluorophenyl)acetonitrile (CAS No. 1219088-40-0) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As advancements continue to emerge across synthetic chemistry, biocatalysis, and computational methods, this compound will undoubtedly remain at the forefront of innovation in medicinal chemistry.

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